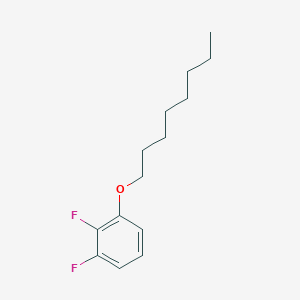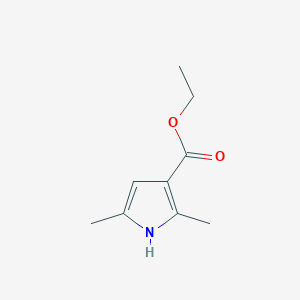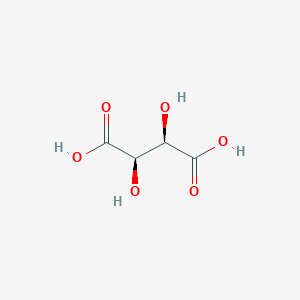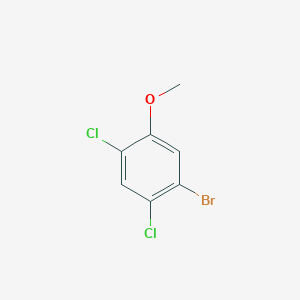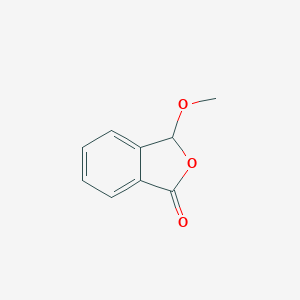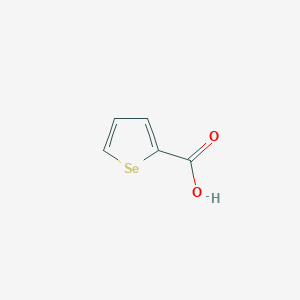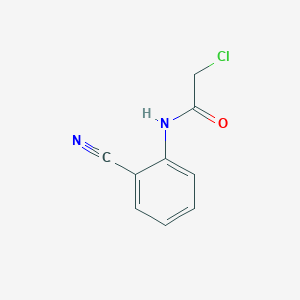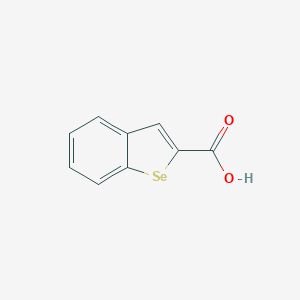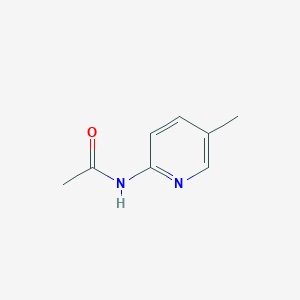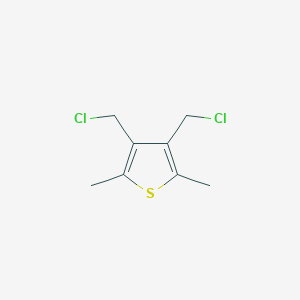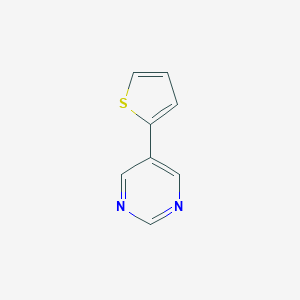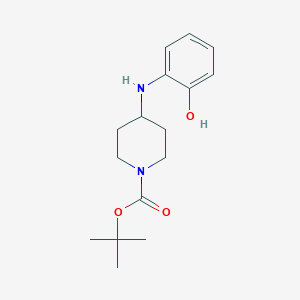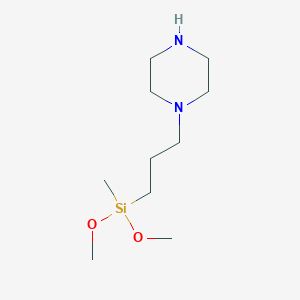
1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine is a bifunctional organosilane compound with the molecular formula C10H24N2O2Si. It is known for its unique structure, which includes both a dimethoxysilane group and a piperazinopropyl group. This compound is widely used in various scientific and industrial applications due to its ability to act as an adhesion promoter and surface modifier .
Métodos De Preparación
The synthesis of 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine typically involves the reaction of 3-chloropropylmethyldimethoxysilane with piperazine in the presence of a base. The reaction conditions include:
Reactants: 3-chloropropylmethyldimethoxysilane and piperazine
Catalyst/Base: Commonly used bases such as sodium hydroxide or potassium carbonate
Solvent: Organic solvents like toluene or ethanol
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C
Time: The reaction time can vary but typically ranges from several hours to overnight
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine undergoes various types of chemical reactions, including:
Hydrolysis: The dimethoxysilane group reacts slowly with moisture or water, leading to the formation of silanols and methanol.
Common reagents and conditions used in these reactions include water or moisture for hydrolysis, and organic solvents and catalysts for substitution reactions. Major products formed from these reactions include silanols, siloxanes, and substituted organosilanes .
Aplicaciones Científicas De Investigación
1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine involves its dual reactivity. The dimethoxysilane group reacts with hydroxyl groups on inorganic surfaces, forming covalent bonds, while the piperazinopropyl group interacts with organic molecules through hydrogen bonding or ionic interactions. This dual reactivity allows the compound to function as an adhesion promoter and surface modifier, enhancing the performance of materials in various applications.
Comparación Con Compuestos Similares
1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine is unique due to its bifunctional nature, combining both silane and piperazine functionalities. Similar compounds include:
3-Aminopropyltriethoxysilane: Another silane coupling agent, but with an amino group instead of a piperazine group.
3-Chloropropyltrimethoxysilane: Contains a chloropropyl group instead of a piperazinopropyl group.
N-(3-(Trimethoxysilyl)propyl)aniline: Features an aniline group instead of a piperazine group.
The unique structure of this compound provides better anti-yellowing properties and enhanced adhesion promotion compared to these similar compounds .
Propiedades
IUPAC Name |
dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2Si/c1-13-15(3,14-2)10-4-7-12-8-5-11-6-9-12/h11H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLDFURRFMJGON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCN1CCNCC1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
